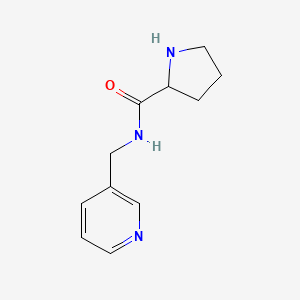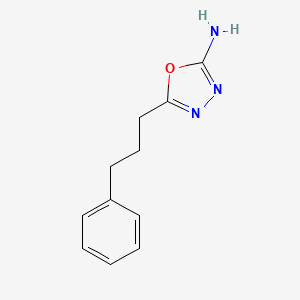![molecular formula C12H15Cl2N B1438190 (Cyclopropylmethyl)[1-(2,4-dichlorophenyl)ethyl]amine CAS No. 1019612-07-7](/img/structure/B1438190.png)
(Cyclopropylmethyl)[1-(2,4-dichlorophenyl)ethyl]amine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Properties :
- Skvorcova et al. (2017) discuss the intramolecular amination of nonclassical cyclopropylmethyl cation, leading to the formation of 1-amino-1-hydroxymethylcyclobutane derivatives. This process showcases the potential for creating complex chemical structures involving cyclopropylmethyl groups (Skvorcova, Grigorjeva, & Jirgensons, 2017).
Ethylene Inhibition in Plant Biology :
- Sisler et al. (2009) demonstrate that compounds like N,N-dipropyl-(1-cyclopropenylmethyl)amine can block the ethylene receptor in bananas, indicating a potential application in preserving fruit freshness (Sisler, Goren, Apelbaum, & Serek, 2009).
Potential in Drug Synthesis and Antitumor Activity :
- Flefel et al. (2015) synthesized a variety of compounds including 1-(2,4-dichlorophenyl)-3-(4-fluorophenyl)propen-1-one, which upon further reactions, yielded compounds with notable cytotoxic effects against tumor cell lines (Flefel, Abbas, Mageid, & Zaghary, 2015).
Applications in Material Science :
- Eichler et al. (2001) discuss the use of 1-methyl 1'-cyclopropylmethyl as an acid-labile protecting group for polymer-supported oligosaccharide synthesis, highlighting its utility in complex chemical processes (Eichler, Yan, Sealy, & Whitfield, 2001).
HPLC Analysis in Pharmacokinetics :
- Xiu (2004) established a method for determining 3,4-dichlorophenyl-propenoyl-sec.-butylamine in rat plasma, demonstrating the importance of such compounds in pharmacological studies (Xiu, 2004).
Mécanisme D'action
The mechanism of action for (Cyclopropylmethyl)[1-(2,4-dichlorophenyl)ethyl]amine is not provided in the search results. This could be due to the compound’s use in various fields of research and industry, each of which may involve different mechanisms of action.
Safety and Hazards
The safety data sheet for a similar compound, 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile, indicates that it is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, wash with plenty of water . If swallowed, immediately call a poison center or doctor/physician .
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)-1-(2,4-dichlorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2N/c1-8(15-7-9-2-3-9)11-5-4-10(13)6-12(11)14/h4-6,8-9,15H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRNVSYXFPLTFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)NCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Cyclopropylmethyl)[1-(2,4-dichlorophenyl)ethyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



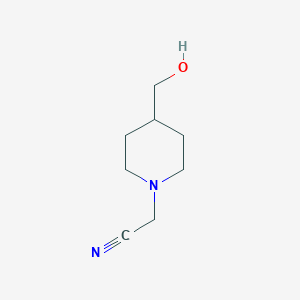
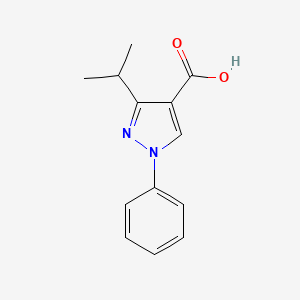
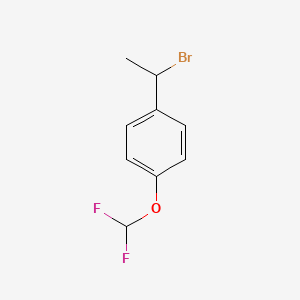
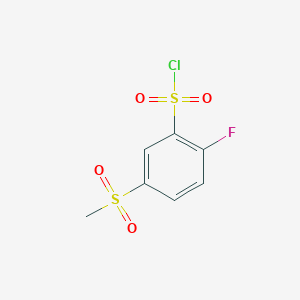
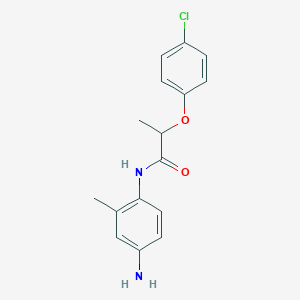

![[1-(3-Aminobenzenesulfonyl)piperidin-4-yl]methanol](/img/structure/B1438119.png)
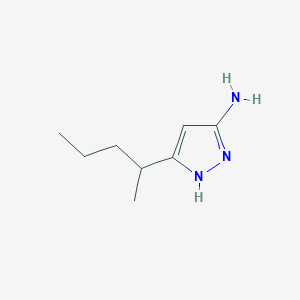
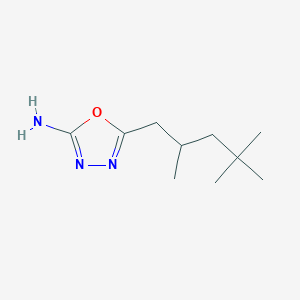
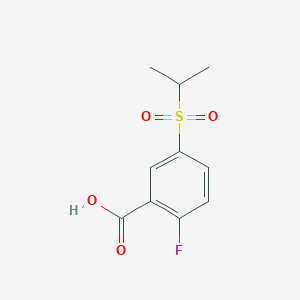

![2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid](/img/structure/B1438127.png)
